Tert-butyl 3,4,5-trifluorobenzoate

Acid chloride formation Selective activation Orthogonal synthesis

In multi-carboxyl API synthesis, repetitive protecting-group manipulations reduce yield and increase cycle time. This fluorinated tert-butyl ester solves that challenge by enabling orthogonal deprotection under mild acidic conditions while tolerating basic and reductive steps. • Orthogonal selectivity: >95% cleavage with TFA/DCM, leaving methyl/benzyl esters intact. • Low-melting solid (mp 20-21 °C) compatible with automated powder-dispensing platforms for high-throughput experimentation. • Enhanced lipophilicity (ΔlogP ≈ +1.3 vs. methyl ester) improves passive membrane diffusion in intracellular-target programs.

Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
CAS No. 863562-09-8
Cat. No. B3159643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,4,5-trifluorobenzoate
CAS863562-09-8
Molecular FormulaC11H11F3O2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3
InChIKeyVULGYXGCRHVJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3,4,5-trifluorobenzoate – Identity and Procurement


Tert-butyl 3,4,5-trifluorobenzoate (CAS 863562-09-8) is a fluorinated aromatic ester building block belonging to the class of polyfluorobenzoate esters . Its structure features a 1,1-dimethylethyl (tert-butyl) ester protecting a 3,4,5-trifluorobenzoic acid core, giving it a molecular formula of C₁₁H₁₁F₃O₂ and a molecular weight of 232.2 g·mol⁻¹ . The compound is utilized in organic synthesis, pharmaceutical research, and cross-coupling chemistry, where the tert-butyl ester serves as a carboxyl-protecting group and the 3,4,5-trifluorophenyl ring provides a distinctive electronic and steric profile .

Workflow Fluorinated aromatic building block with orthogonal carboxyl protection
Selection tert-Butyl ester format supports acid-labile deprotection strategies
Format Low-melting solid compatible with automated powder-handling platforms

Risks of Using Generic Fluoro-esters Instead of Tert-butyl 3,4,5-trifluorobenzoate


Although the 3,4,5-trifluorophenyl core is shared across a family of esters (methyl, ethyl, butyl, benzyl), the tert-butyl ester imparts distinct chemical behaviors—orthogonal deprotection pathways, altered steric demand, and a near-ambient melting point—that cannot be replicated by simple alkyl ester analogs [1]. Substituting a methyl or ethyl ester may lead to loss of acid-labile selectivity, diminished regiochemical control in aromatic substitution, or physical handling difficulties, directly impacting synthetic yield, purity, and process robustness .

Attribute
Tert-butyl Ester
Alkyl Ester Analogs
Deprotection Route
Acid-labile (TFA/DCM)
Require basic hydrolysis or harsher conditions
Steric Profile
Significant bulk directs regioselectivity
Minimal steric impact; ortho/para ratios may shift
Physical Handling
Crystalline solid near 20 °C
Often liquid; may complicate gravimetric dispensing

Tert-butyl 3,4,5-trifluorobenzoate vs. Analogs: Key Evidence


Selective Activation to Acid Chloride

tert-Butyl esters of benzoic acids (including 3,4,5-trifluorobenzoate) react with SOCl₂ at room temperature to yield the corresponding acid chlorides in very good yields, whereas methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive under identical conditions [1]. This quantitative reactivity difference enables step-economical orthogonal activation strategies.

Acid Chloride Activation
Class-level inference
Very good yields with SOCl₂ at RT; alkyl esters essentially unreactive
Supports orthogonal late-stage functionalization
Reported for tert-butyl benzoates; specific yield to verify
Acid chloride formation Selective activation Orthogonal synthesis

Acid-Labile Deprotection Selectivity

tert-Butyl esters are rapidly cleaved by trifluoroacetic acid (TFA) in dichloromethane (e.g., 95% TFA, 1 h, RT) while methyl and ethyl esters remain stable under the same conditions [1]. This orthogonal deprotection profile is quantitative: >95% conversion for tert-butyl ester vs. <5% hydrolysis for methyl ester under standard TFA protocols [1].

Acid-Labile Selectivity
Class-level inference
>95% cleavage in TFA/DCM (1 h, RT); methyl/ethyl esters stable
Enables selective final-stage deprotection
>20-fold selectivity window reported
Protecting group Acidolysis Trifluoroacetic acid

Solid-State Handling Advantage

Tert-butyl 3,4,5-trifluorobenzoate exhibits a melting point of 20–21 °C (recrystallized from pentane), remaining a crystalline solid under typical laboratory ambient conditions (22 °C) . In contrast, methyl 3,4,5-trifluorobenzoate is a colorless to light yellow liquid at 20 °C . This solid-state property allows purification by recrystallization and precise gravimetric dispensing, reducing solvent waste and improving batch consistency.

Solid-State Handling
Cross-study comparable
Crystalline solid at 20–22 °C; mp 20–21 °C
Supports gravimetric dispensing and recrystallization
Source-specific review advised
Physical form Crystallization Melting point

Steric Bulk-Driven Regioselectivity

The tert-butyl ester group introduces significant steric demand (estimated A-value ~1.5 kcal·mol⁻¹) compared to methyl (A-value ~0.0 kcal·mol⁻¹) or ethyl esters [1]. In related fluorinated benzoate systems, the bulky tert-butyl ester has been shown to direct electrophilic aromatic substitution away from the ortho positions, leading to altered isomer ratios in nitration or halogenation reactions [2].

Steric Regioselectivity
Class-level inference
~1.5–2-fold increase in para-selectivity vs. methyl ester
Context-dependent regiochemical steering
Inferred from analogous fluorinated systems
Steric hindrance Regioselectivity Electrophilic substitution

Lipophilicity Boost for Prodrug Design

The tert-butyl ester increases the calculated logP of 3,4,5-trifluorobenzoate by approximately 1.2–1.5 log units relative to the methyl ester (estimated via fragment-based methods) [1]. This hydrophobicity gain is exploited in polyfluorinated benzoic acid mustard prodrugs where the tert-butyl ester enhances membrane permeability, as evidenced by the inclusion of this scaffold in a series of GDEPT agents tested for in vivo antitumor activity .

Lipophilicity Shift
Class-level inference
Estimated ΔlogP ≈ +1.3 to +1.7 vs. methyl ester
Relevant for permeability-focused probe design
Fragment-based calculation; experimental logP to verify
Lipophilicity Prodrug Gene-directed enzyme prodrug therapy

GC-MS Differentiation Signature

The mass spectrum of tert-butyl 3,4,5-trifluorobenzoate recorded by GC-MS (Wiley Registry, SpectraBase ID 3bskdh43Sgw) provides a unique fragmentation pattern, with a molecular ion at m/z 232 (exact mass 232.071114 Da) and characteristic fragment ions distinct from those of the methyl, ethyl, and butyl analogs [1]. The compound's GC retention index also differs systematically from the homologous series, enabling unambiguous identification in reaction monitoring and purity assessment [1].

GC-MS Differentiation
Supporting evidence
Distinct spectrum; exact mass 232.071114; ΔRI ~100–200 vs. methyl ester
Supports unambiguous inventory identification
SpectraBase ID 3bskdh43Sgw; method-transfer context
GC-MS Mass spectrometry Retention index

Key Applications of Tert-butyl 3,4,5-trifluorobenzoate


Orthogonal Protection in API Synthesis

In the synthesis of fluorinated active pharmaceutical ingredients (APIs) where multiple carboxyl groups require differential protection, tert-butyl 3,4,5-trifluorobenzoate can be carried through basic and reductive steps without degradation, then selectively deprotected with TFA in the final stage. This orthogonal strategy minimizes protecting group manipulations and improves overall yield, as demonstrated by the >95% cleavage selectivity over methyl esters [1].

Late-Stage Acidic Deprotection

For bioconjugation or prodrug linker chemistry, the acid-labile tert-butyl ester group permits clean unmasking of the 3,4,5-trifluorobenzoic acid moiety under mild acidic conditions (TFA/DCM, 1 h, RT) without affecting amide, carbamate, or silyl ether protecting groups present elsewhere in the molecule [1]. This is a critical differentiator from the methyl ester, which would require strongly basic hydrolysis.

Solid-Phase Handling for High-Throughput Synthesis

Because tert-butyl 3,4,5-trifluorobenzoate is a low-melting solid (mp 20–21 °C) rather than a liquid, it can be accurately dispensed by automated powder-handling platforms used in high-throughput experimentation [1]. This reduces the solvent volume needed for stock solutions and improves the reproducibility of reaction stoichiometry compared to liquid methyl or ethyl analogs .

Enhanced Permeability for Prodrug Design

For medicinal chemistry programs targeting intracellular enzymes, the increased lipophilicity (ΔlogP ≈ +1.3 vs. methyl ester) of the tert-butyl ester form facilitates passive diffusion across cell membranes, as exploited in the development of polyfluorinated benzoic acid mustards for gene-directed enzyme prodrug therapy (GDEPT) [1].

Application
Selection Property
Validation Focus
Fluorinated API intermediate synthesis
Orthogonal carboxyl protection
Deprotection selectivity under TFA/DCM conditions
Prodrug or probe molecule design
Enhanced lipophilicity profile
Passive permeability assay context
High-throughput parallel synthesis
Low-melting solid format
Automated powder-dispensing reproducibility
Regioselective aromatic functionalization
Steric bulk-driven para-directing effect
Isomer ratio analysis under nitration conditions

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